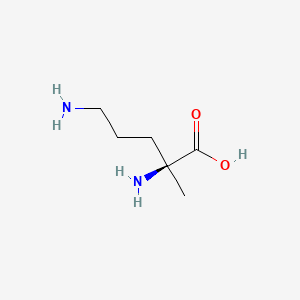

L-Ornithine, 2-methyl- (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Ornithine, 2-methyl- (9CI) is a derivative of L-ornithine, a non-protein amino acid that plays a crucial role in the urea cycle. This compound is known for its applications in various fields, including pharmaceuticals and biotechnology. L-Ornithine itself is involved in the disposal of excess nitrogen and acts as a precursor for other amino acids such as citrulline and arginine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Ornithine, 2-methyl- (9CI) can be synthesized through the reaction of L-ornithine with methyl ester and hydrochloric acid. This process involves the formation of a hydrochloride salt, which is then purified through crystallization .

Industrial Production Methods

Industrial production of L-ornithine typically involves microbial fermentation using strains such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of L-ornithine by optimizing metabolic pathways and reducing by-product formation .

Analyse Des Réactions Chimiques

Reactivity with Enzymes

-

Arginase Inhibition : α-Methyl substitution may hinder hydrolysis of L-arginine to L-ornithine in the urea cycle due to steric clashes with the enzyme’s active site .

-

Ornithine Decarboxylase (ODC) : The methyl group could reduce decarboxylation efficiency, impacting polyamine biosynthesis (e.g., putrescine, spermidine) .

Stickland Reaction Analogy

In Clostridium species, L-ornithine undergoes Stickland reactions for redox-coupled degradation. For 2-methyl-L-ornithine, proposed pathways include:

-

Oxidative Route :

-

Reductive Route :

Comparative Reactivity with L-Ornithine

Applications De Recherche Scientifique

Athletic Performance and Recovery

L-Ornithine plays a significant role in enhancing athletic performance and recovery. Its primary benefits include:

- Nitrogen Retention : L-Ornithine promotes nitrogen retention in the body, which is crucial for muscle repair and growth. This is particularly beneficial for athletes who undergo intense training .

- Ammonia Clearance : During strenuous exercise, ammonia accumulates in muscles, leading to fatigue. L-Ornithine aids in the urea cycle, facilitating the excretion of ammonia and thus reducing fatigue . A study indicated that supplementation with L-Ornithine significantly improved endurance and reduced subjective feelings of fatigue among participants after physical exertion .

- Protein Synthesis : By influencing polyamine biosynthesis, L-Ornithine supports protein synthesis necessary for muscle recovery post-exercise. The compound is converted into putrescine, which further leads to the synthesis of spermidine and spermine—essential for cellular growth and repair .

Liver Health

L-Ornithine has been investigated for its potential benefits in liver health, particularly in individuals with liver dysfunction:

- Ammonia Metabolism : Given its role in the urea cycle, L-Ornithine may help improve ammonia metabolism in patients with liver diseases such as cirrhosis. Elevated ammonia levels are toxic and can lead to hepatic encephalopathy; thus, L-Ornithine supplementation could enhance detoxification pathways in the liver .

- Clinical Studies : Research suggests that L-Ornithine supplementation may support overall liver function by promoting better nitrogen waste elimination, which is crucial for individuals with compromised liver function .

Immune System Modulation

L-Ornithine contributes to immune function through several mechanisms:

- Polyamine Synthesis : It is involved in the synthesis of polyamines necessary for lymphocyte proliferation and macrophage activation—key components of the immune response .

- Cytokine Regulation : By modulating cytokine production and inflammatory responses, L-Ornithine helps maintain a balanced immune system. This is particularly important during periods of stress or infection when immune function may be compromised .

Stress Relief and Sleep Quality

Recent studies have explored the effects of L-Ornithine on stress relief and sleep quality:

- Stress Reduction : A randomized controlled trial indicated that L-Ornithine supplementation could alleviate stress-related symptoms and improve sleep quality among healthy volunteers . Participants reported subjective improvements in stress levels after consistent intake over several weeks.

Biochemical Research Applications

L-Ornithine's role as a substrate for various biochemical pathways makes it valuable in research:

- Polyamine Research : It serves as a critical component in studies involving polyamine metabolism, which is essential for understanding cell growth, differentiation, and apoptosis .

- Fungal Studies : Research has shown that certain fungi utilize L-Ornithine as a nitrogen source, revealing insights into fungal metabolism and potential biotechnological applications .

Case Studies Overview

Mécanisme D'action

L-Ornithine, 2-methyl- (9CI) exerts its effects by being metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process involves the activation of specific molecular targets and pathways, including the urea cycle and polyamine synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Arginine: A precursor to L-ornithine and involved in the same metabolic pathways.

L-Citrulline: Another intermediate in the urea cycle, closely related to L-ornithine.

L-Ornithine-L-aspartate: A compound used in the management of hepatic encephalopathy.

Uniqueness

L-Ornithine, 2-methyl- (9CI) is unique due to its specific methylation, which can alter its chemical properties and biological activity compared to other similar compounds. This modification can enhance its stability and efficacy in various applications .

Propriétés

Numéro CAS |

48047-95-6 |

|---|---|

Formule moléculaire |

C6H14N2O2 |

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

(2S)-2,5-diamino-2-methylpentanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m0/s1 |

Clé InChI |

LNDPCYHWPSQBCA-LURJTMIESA-N |

SMILES isomérique |

C[C@](CCCN)(C(=O)O)N |

SMILES canonique |

CC(CCCN)(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.